molecular formula C18H19NO5 B1260162 (3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one

(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one

Cat. No. B1260162
M. Wt: 329.3 g/mol
InChI Key: DITOENWBJBNZSL-ORBLICNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1944 is an alkaloid.

Scientific Research Applications

Molecular Interactions and Biological Impacts

  • Methoxychlor and Triclosan's Impact on Cancer Cell Growth

    Methoxychlor (MXC) and Triclosan (TCS) can stimulate ovarian cancer cell growth by regulating genes related to the cell cycle and apoptosis through an estrogen receptor-dependent pathway (Kim et al., 2014).

  • Novel Diarylheptanoid Glucosides

    Discovery of new diarylheptanoid glucosides with unique structures from the root bark of Juglans cathayensis, showing potential for diverse biological applications (Li et al., 2013).

  • Selective and Orally Potent Inhibitors

    The development of methoxytetrahydropyrans as selective and orally potent 5-lipoxygenase inhibitors, offering promising therapeutic applications (Crawley et al., 1992).

  • Cyclic Alkaloid Compounds and Inflammatory Inhibition

    A cyclic alkaloid compound derived from Ziziphus nummularia root bark shows potential for anti-inflammatory applications (Ray et al., 2021).

  • Inhibition of Cyclooxygenases and Lipoxygenase

    Polyoxygenated furanocembranoid derivatives exhibit significant anti-inflammatory activities, attenuating pro-inflammatory cyclooxygenases and lipoxygenase (Francis & Chakraborty, 2020).

Chemical Synthesis and Structural Analysis

  • Synthesis and Conformational Studies

    Examination of novel tetrazole-containing macrocycles, revealing insights into their conformational properties and potential for chemical applications (Zubarev et al., 2001).

  • Crystal Structure Analysis

    Detailed crystal structure analysis of various compounds, aiding in the understanding of their chemical properties and potential uses (Nguyen et al., 2017).

  • Novel Synthesis Methods

    Development of synthesis methods for complex compounds like 11-Hydroxyabieta-2,8,11,13-tetraen-1-one, contributing to advancements in synthetic chemistry (Matsumoto et al., 1981).

properties

Product Name

(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one

InChI

InChI=1S/C18H19NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-17H,3-4,8H2,1-2H3/t14-,15?,16+,17+/m0/s1

InChI Key

DITOENWBJBNZSL-ORBLICNNSA-N

Isomeric SMILES

CN1CCC2=C[C@@H]([C@@H]3C([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)OC

Canonical SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one
Reactant of Route 2
(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one
Reactant of Route 3
(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one
Reactant of Route 4
(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one
Reactant of Route 5
(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one
Reactant of Route 6
(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one

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